

Maximum Tolerated Dose and Key Clinical Findings

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Compound Focus: Osi-930

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The table below summarizes the core findings from the phase I trial of **OSI-930**.

| Trial Aspect | Findings for OSI-930 |
|---|---|
| MTD / RP2D | 500 mg, twice daily (BID) [1] [2] |
| Dose-Limiting Toxicities (DLTs) at 600 mg BID | Grade 3 skin rash (2 patients), Grade 4 γ -glutamyltransferase (GGT) elevation [1] |
| Most Common Adverse Events (Grades 1-2) | Fatigue, diarrhea, nausea, skin rash [1] [3] |

| **Evidence of Antitumor Activity** | • Partial response in advanced ovarian cancer (1 patient). • Stable disease in imatinib-resistant gastrointestinal stromal tumors (GIST; 11 of 19 patients) [1]. | | **Proof-of-Mechanism Biomarker** | Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) levels at BID doses \geq 400 mg [1]. |

Experimental Protocol Summary

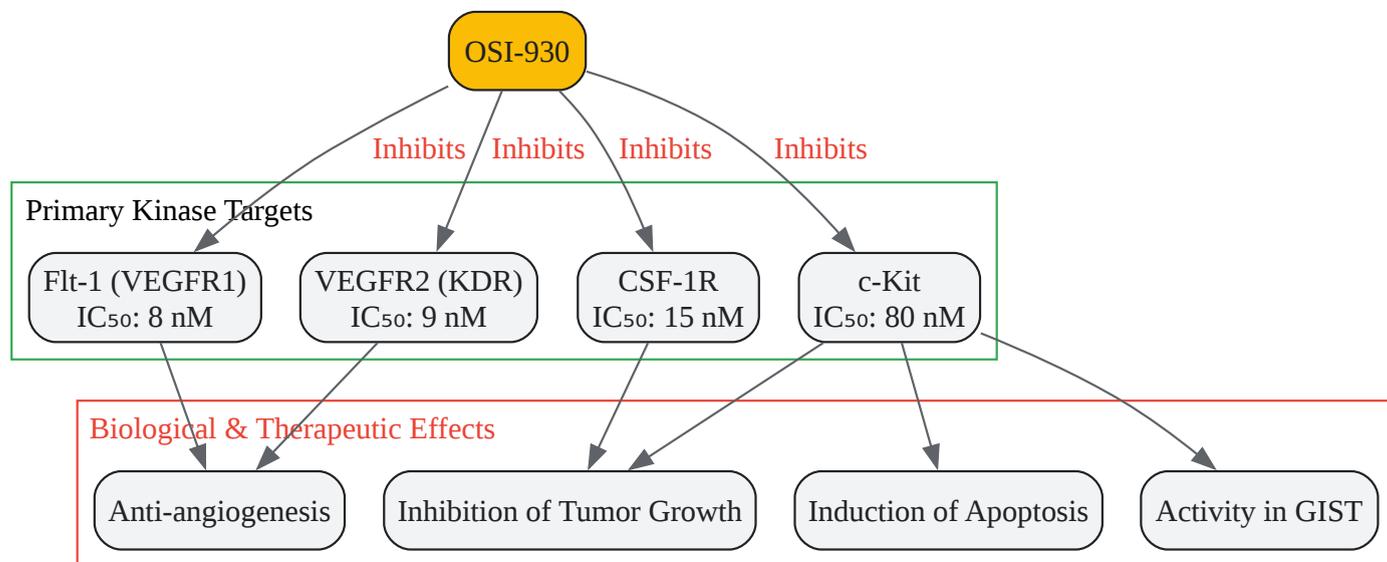
The key clinical trial that established the MTD for **OSI-930** was an open-label, phase I dose escalation study [1].

- **Primary Objective:** To determine the safety, MTD, and RP2D of **OSI-930** [1].
- **Patient Population:** Adults with histologically confirmed advanced solid tumors that were not amenable to standard therapies [1].
- **Study Design:** A modified accelerated titration design was used. **OSI-930** was administered orally on two schedules: once daily (QD) and twice daily (BID), continuously in 3-week cycles [1].
- **DLT Evaluation Period:** Toxicities were assessed during the first treatment cycle (21 days). DLTs were defined using the Common Terminology Criteria for Adverse Events (CTCAE) v3.0 [1].
- **MTD Expansion Cohorts:** After establishing the MTD, additional patients were enrolled into two cohorts:
 - A cohort to assess antiangiogenic activity using **dynamic contrast-enhanced MRI (DCE-MRI)**.
 - A cohort of patients with **GIST** to assess antitumor activity using **FDG-PET** imaging and RECIST criteria [1].
- **Pharmacokinetic/Pharmacodynamic Analyses:** Blood samples were taken to analyze **OSI-930** exposure and its effect on soluble VEGFR2 levels [1].

Troubleshooting Common Research & Development Scenarios

Here are answers to specific issues that researchers and drug developers might encounter.

Q1: What are the critical pharmacological targets and pathways for OSI-930? **OSI-930** is a multi-kinase inhibitor. The diagram below illustrates its primary targets and the signaling pathways it affects.



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Q2: How should toxicity be managed based on the phase I trial experience?

- **Dose Modification:** The MTD of 500 mg BID was defined after DLTs (G3 rash, G4 GGT) occurred at 600 mg BID. Adherence to the RP2D is crucial [1].
- **Managing Common Toxicities:** For Grade 3 rash, which was a DLT, dose interruption or reduction is necessary. For manageable side effects like Grade 3 diarrhea, nausea, or vomiting, ensure optimal medical management is provided before classifying them as DLTs [1].
- **Drug-Drug Interactions:** Be aware that **OSI-930** is a mechanism-based inactivator of cytochrome P450 3A4[CITATION NEEDED]. Furthermore, a drug interaction study found that co-administration with erlotinib resulted in an approximate two-fold increase in **OSI-930** exposure [4].

Q3: What biomarkers can be used to demonstrate proof-of-mechanism?

- **sVEGFR2:** A substantial decrease in plasma soluble VEGFR2 levels was consistently observed at **OSI-930** BID doses ≥ 400 mg. This serves as a key pharmacodynamic biomarker for VEGFR inhibition [1].
- **Functional Imaging:** The trial successfully used **DCE-MRI** (to show antiangiogenic effects in 4 of 6 patients) and **FDG-PET** (to show metabolic responses in GIST patients) as complementary proof-of-mechanism tools [1].

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